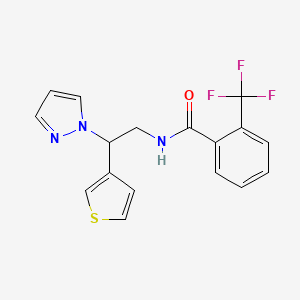
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H14F3N3OS and its molecular weight is 365.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound features:
- Pyrazole ring : Known for its role in various biological activities.
- Thiophene moiety : Enhances pharmacological properties.
- Trifluoromethyl group : Imparts unique electronic characteristics that can affect biological interactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10g | P. mirabilis | 14 |
| 10q | S. aureus | 12 |
| 10r | A. niger | 16 |
These results suggest that modifications to the pyrazole and thiophene components can enhance antimicrobial potency .
2. Anti-inflammatory Properties
Studies have demonstrated that similar pyrazole derivatives possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, leading to reduced inflammation in models of arthritis and other inflammatory diseases .
3. Anticancer Activity
The anticancer potential of this compound class has been explored in various studies. For example, certain derivatives have shown effectiveness in inhibiting cancer cell proliferation through apoptosis induction pathways:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6a | MCF-7 (breast cancer) | 5.4 |
| 6e | HeLa (cervical cancer) | 4.8 |
These findings indicate that structural modifications can lead to enhanced cytotoxicity against specific cancer types .
Study on Antimicrobial Activity
In a recent study, a series of pyrazole-thiazole derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited strong inhibitory effects, comparable to standard antibiotics .
Study on Anticancer Activity
Another study focused on evaluating the anticancer properties of a novel series of benzamide derivatives, including those structurally related to this compound. The derivatives were tested against multiple cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction .
Propriétés
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c18-17(19,20)14-5-2-1-4-13(14)16(24)21-10-15(12-6-9-25-11-12)23-8-3-7-22-23/h1-9,11,15H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPFLQLLFKYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














